molecular formula C19H34O5 B3136278 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid CAS No. 413624-71-2

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Cat. No. B3136278
M. Wt: 342.5 g/mol
InChI Key: NHVXRVOYVVPVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497301B2

Procedure details

A solution of KOH (25 g) in water (50 mL) was added to a solution of 2,2,14,14-tetramethyl-8-oxo-pentadecanedioic acid diethyl ester (10.69 g, 155 mmol) in ethanol (400 mL), then heated at reflux for 4 h. After cooling, the solution was evaporated to a volume of ca. 50 mL and diluted with water (800 mL). The organic impurities were removed by extracting with dichloromethane (2×200 mL). The aqueous layer was acidified to pH 2 with concentrated hydrochloric acid (50 mL) and extracted with methyl tert.-butyl ether (MTBE, 3×200 mL). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to give the crude product (9.51 g) as an oil. Crystallization from hexanes/MTBE (50 mL:25 mL) afforded 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid (6.92 g, 79%) as waxy, white crystals. M.p.: 83-84° C. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 12.03 (s, 2H), 2.37 (t, 4H, J=7.3 Hz), 1.52-1.34 (m, 8H), 1.28-1.10 (m, 8H), 1.06 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 210.5, 178.8, 41.7, 41.2, 29.1, 25.0, 24.4, 23.1. HRMS (LSIMS, gly): Calcd. for C19H35O5 (MH+): 343.2484. found: 343.2485.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6](=[O:30])[C:7]([CH3:29])([CH3:28])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13](=[O:27])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([CH3:26])([CH3:25])[C:20]([O:22]CC)=[O:21])C>O.C(O)C>[O:27]=[C:13]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([CH3:26])([CH3:25])[C:20]([OH:22])=[O:21])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]([CH3:29])([CH3:28])[C:6]([OH:30])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10.69 g
Type
reactant
Smiles
C(C)OC(C(CCCCCC(CCCCCC(C(=O)OCC)(C)C)=O)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to a volume of ca. 50 mL
ADDITION
Type
ADDITION
Details
diluted with water (800 mL)
CUSTOM
Type
CUSTOM
Details
The organic impurities were removed
EXTRACTION
Type
EXTRACTION
Details
by extracting with dichloromethane (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert.-butyl ether (MTBE, 3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product (9.51 g) as an oil
CUSTOM
Type
CUSTOM
Details
Crystallization from hexanes/MTBE (50 mL:25 mL)

Outcomes

Product
Name
Type
product
Smiles
O=C(CCCCCC(C(=O)O)(C)C)CCCCCC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.92 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.